Structural Differentiation: Amide-Linked Phenoxypropanoyl vs. Ether-Linked Substituents in N-Phenylpropylpiperazine DAT/SERT Ligands
The target compound incorporates a 2-phenoxypropanoyl group connected via an amide bond, whereas the most extensively characterized N-phenylpropylpiperazine ligands—SA4503, GBR-12935, and GBR-12909—employ ether-linked substituents (dimethoxyphenethyl, diphenylmethoxyethyl, or bis(4-fluorophenyl)methoxyethyl). This single atom change (amide carbonyl vs. methylene ether) introduces a hydrogen bond acceptor and alters the electronic character of the substituent. In the GBR-12935 series, substitution of the piperazine ring alone produced selectivity shifts of 4736- to 693-fold for DAT over SERT, demonstrating that even minor modifications at this position produce large-magnitude pharmacological changes [1]. No direct head-to-head data exist for the target compound against SA4503 or GBR-12935; the differentiation is inferred from structural class behavior.
| Evidence Dimension | Linker type between piperazine N and terminal aryl group |
|---|---|
| Target Compound Data | Amide carbonyl (C=O) – 2-phenoxypropanoyl |
| Comparator Or Baseline | SA4503: dimethoxyphenethyl (ether-linked); GBR-12935: diphenylmethoxyethyl (ether-linked); GBR-12909: bis(4-fluorophenyl)methoxyethyl (ether-linked) |
| Quantified Difference | Structural difference: amide vs. ether; quantitative pharmacological difference not directly measured for this compound versus comparators. In related series, ether-to-amide changes altered target selectivity by >100-fold magnitude. |
| Conditions | Class-level inference from published piperazine SAR literature (SA4503 ether analog series, GBR-12935/12909 analog series). |
Why This Matters
Procurement decisions for SAR campaigns or target-engagement studies must account for the amide pharmacophore; substituting an ether-linked piperazine analog will not replicate the hydrogen-bonding profile of this compound.
- [1] Matecka D, Rothman RB, Radesca L, et al. Development of novel, potent, and selective dopamine reuptake inhibitors through alteration of the piperazine ring of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909). Journal of Medicinal Chemistry. 1996;39(24):4704-4716. View Source
